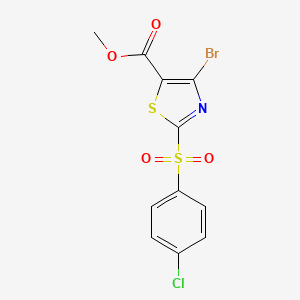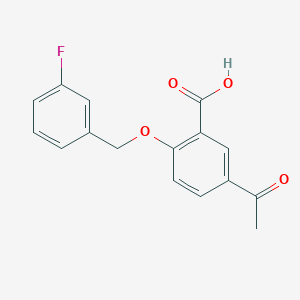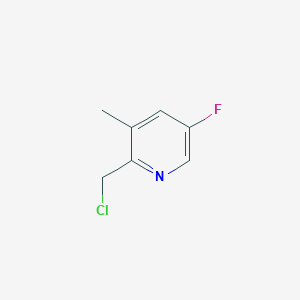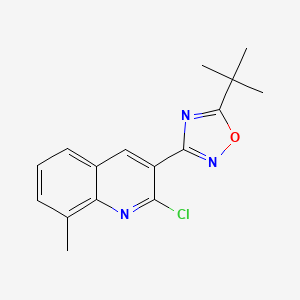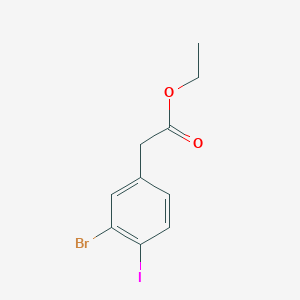
Ethyl 3-Bromo-4-iodophenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromo-4-iodophenyl)acetate is an organic compound with the molecular formula C10H10BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-4-iodophenyl)acetate typically involves the esterification of 2-(3-bromo-4-iodophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-(3-bromo-4-iodophenyl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
化学反应分析
Types of Reactions
Ethyl 2-(3-bromo-4-iodophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. Conversely, the ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with various aryl or alkyl groups in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are used in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetic acid derivatives.
Oxidation and Reduction Reactions: Products include the corresponding alcohols or carboxylic acids.
Coupling Reactions: Products include various aryl or alkyl-substituted phenylacetic acid derivatives.
科学研究应用
Ethyl 2-(3-bromo-4-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through substitution reactions, enabling the study of biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(3-bromo-4-iodophenyl)acetate depends on the specific reaction it undergoes. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the phenyl ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the phenyl ring and the boronic acid.
相似化合物的比较
Ethyl 2-(3-bromo-4-iodophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)acetate: This compound lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Ethyl 2-(3-chloro-4-iodophenyl)acetate: The presence of a chlorine atom instead of bromine can lead to different reactivity and selectivity in chemical reactions.
Ethyl 2-(3-bromo-4-fluorophenyl)acetate: The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity.
Ethyl 2-(3-bromo-4-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability, making it a versatile compound in organic synthesis.
属性
分子式 |
C10H10BrIO2 |
|---|---|
分子量 |
368.99 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromo-4-iodophenyl)acetate |
InChI |
InChI=1S/C10H10BrIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |
InChI 键 |
ZGXZMDLTWIQYGC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=C(C=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


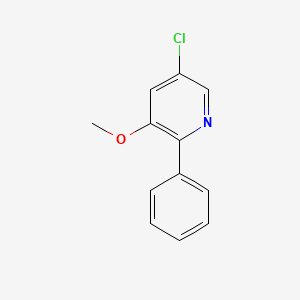
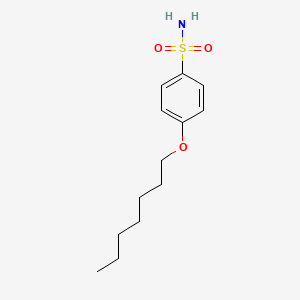
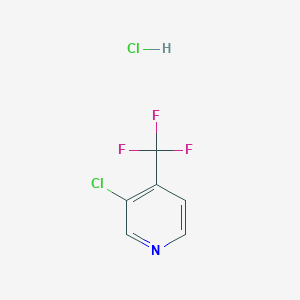
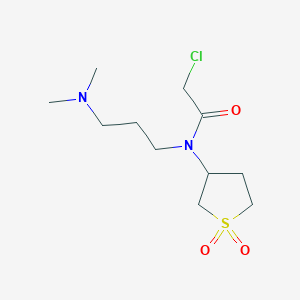

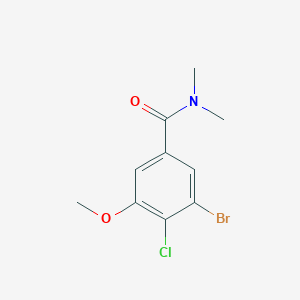
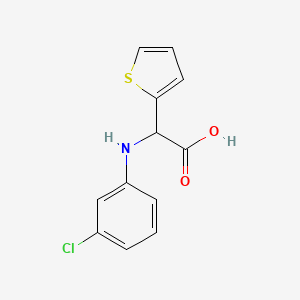

![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)

